

Synthesis of oxocyclohexenecarboxylates using Methyl 2-methyl-3-oxopropanoate

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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxopropanoate

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Application Notes and Protocols: Synthesis of Oxocyclohexenecarboxylates

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate using Methyl 2-methyl-3-oxopropanoate

This document provides a detailed protocol for the synthesis of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a substituted oxocyclohexenecarboxylate, through a Robinson annulation reaction. The synthesis utilizes **methyl 2-methyl-3-oxopropanoate** as the β -ketoester and methyl vinyl ketone as the Michael acceptor.

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. [1][2] This method is widely used in the synthesis of various natural products, including steroids and terpenoids.[1][3]

Reaction Principle

The synthesis proceeds in two key steps:

- Michael Addition: The enolate of **methyl 2-methyl-3-oxopropanoate**, generated by a base, undergoes a conjugate addition to methyl vinyl ketone.[1][2]
- Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to form the final α,β -unsaturated cyclic ketone.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for Robinson annulation reactions involving β -ketoesters and α,β -unsaturated ketones.

Materials:

- **Methyl 2-methyl-3-oxopropanoate**
- Methyl vinyl ketone[4]
- Sodium methoxide (NaOMe)
- Methanol (MeOH), anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

- Apparatus for column chromatography (silica gel)

Procedure:

Step 1: Michael Addition

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **methyl 2-methyl-3-oxopropanoate** (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of a suitable base, such as sodium methoxide (e.g., 0.1 eq), to the solution to generate the enolate.
- Cool the mixture in an ice bath to 0 °C.
- Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture with continuous stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 2: Intramolecular Aldol Condensation and Dehydration

- To the reaction mixture from Step 1, add an additional amount of sodium methoxide (e.g., 1.0-2.0 eq) to promote the intramolecular aldol condensation.
- Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

Data Presentation

Table 1: Physicochemical Properties of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate[5]

Property	Value
IUPAC Name	methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Molecular Formula	C ₉ H ₁₂ O ₃
Molecular Weight	168.19 g/mol
CAS Number	35490-07-4

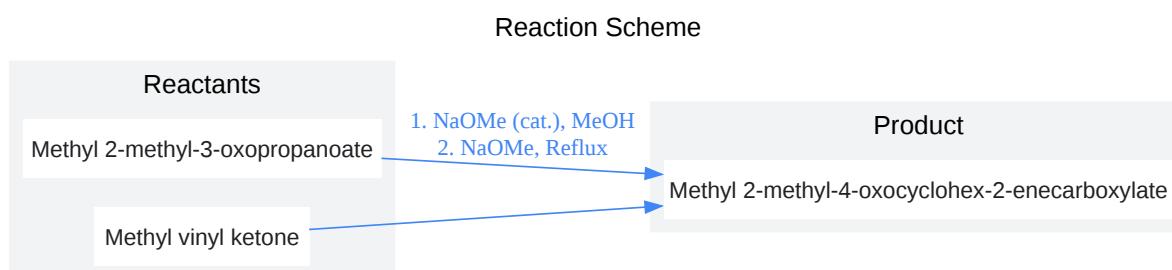
Table 2: Expected Spectroscopic Data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Spectroscopic Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the methyl ester protons, the vinylic proton, the allylic methyl protons, and the methylene protons of the cyclohexene ring.
¹³ C NMR	Resonances for the carbonyl carbons (ketone and ester), the olefinic carbons, and the aliphatic carbons.[5]
IR Spectroscopy	Characteristic absorption bands for the α,β -unsaturated ketone C=O stretch, the ester C=O stretch, and the C=C stretch.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the product.[5]

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.

Visualizations

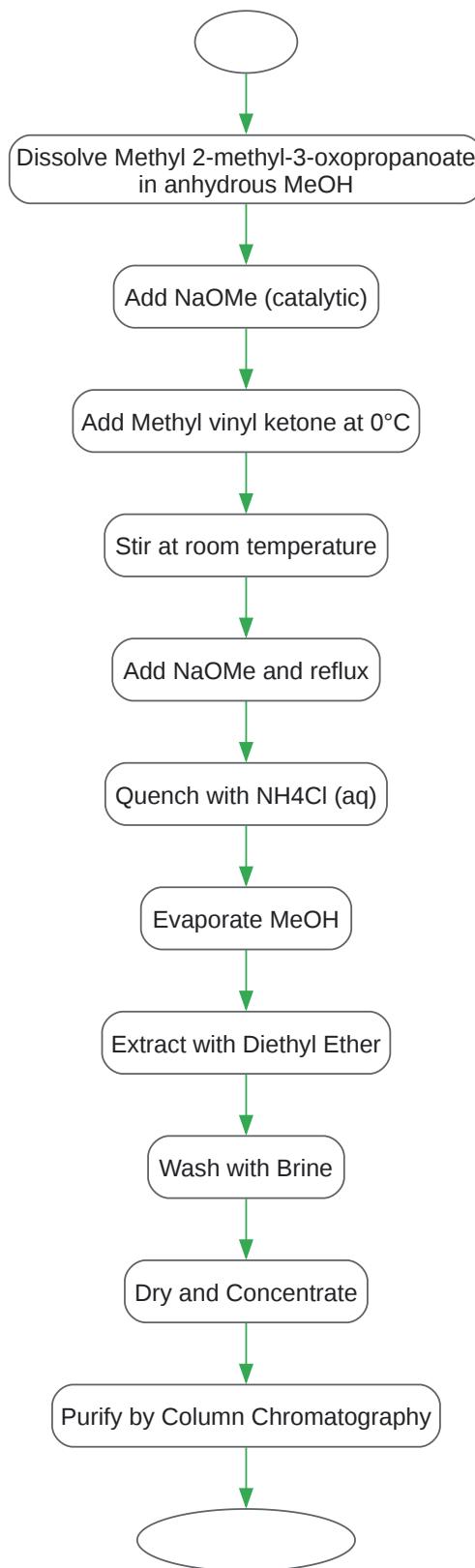
Diagram 1: Reaction Scheme for the Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate



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Caption: Overall reaction for the synthesis.

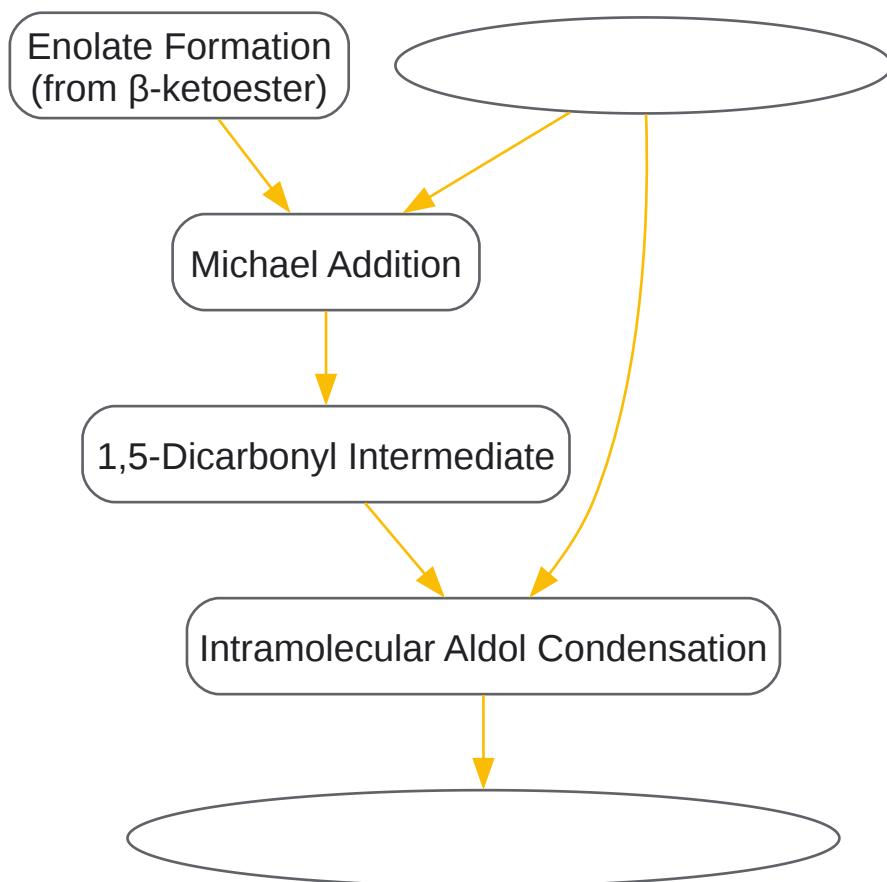
Diagram 2: Experimental Workflow



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Caption: Step-by-step experimental workflow.

Diagram 3: Logical Relationship of the Robinson Annulation

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Caption: Key stages of the Robinson annulation.

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